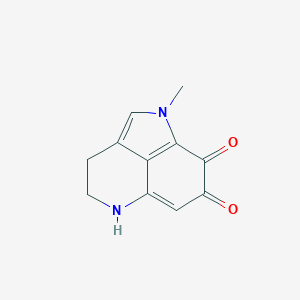

N-Demethyl Damirone A

描述

N-Demethyl Damirone A is a demethylated derivative of the marine-derived pyrroloiminoquinone alkaloid Damirone A. Demethylation typically occurs at the nitrogen (N) position, altering the compound’s physicochemical properties and biological activity. For example, N-demethylation in other alkaloids (e.g., pefloxacin metabolites) reduces steric hindrance and modifies electronic interactions, which may influence binding affinity and metabolic stability .

准备方法

Transition Metal-Mediated N-Demethylation

N-Demethylation is a critical step in accessing N-Demethyl Damirone A from its methylated precursors. Patent WO2011032214A1 provides two robust methods utilizing iron-based reagents, which avoid harsh conditions and improve selectivity compared to classical demethylation approaches.

Ferrocene-Catalyzed Demethylation

Reaction Conditions :

-

Substrate : Tertiary N-methylamine N-oxide hydrochloride

-

Catalyst : Ferrocene (0.1–2 mol%)

-

Solvent : MeOH, i-PrOH, or CHCl₃

-

Temperature : 40–70°C

-

Time : 48–72 hours

Procedure :

A solution of the N-oxide hydrochloride and ferrocene in i-PrOH is heated at 40–70°C until completion. The mixture is concentrated, and the crude product is purified via acid-base extraction (1 N HCl followed by 10% NaOH) .

Example :

-

Starting Material : Oxymorphone N-oxide hydrochloride (100 mg, 0.283 mmol)

Iron Powder with Amberlite IR-120 Resin

Reaction Conditions :

-

Substrate : Tertiary N-methylamine N-oxide hydrochloride

-

Reagent : Iron powder (0.1–2.5 equivalents)

-

Additive : Amberlite IR-120 (Na⁺) resin

-

Solvent : MeOH/i-PrOH

-

Temperature : 40–60°C

Procedure :

Iron powder and Amberlite resin are added to the N-oxide solution. After heating, the resin is filtered, and the filtrate is concentrated. The product is isolated via chromatography or crystallization .

Advantages :

-

Selectivity : Minimal over-reduction or side reactions.

Radical Cyclization for Core Structure Assembly

The tetracyclic framework of this compound can be constructed using Mn-mediated radical cyclization, as reported in the synthesis of pyrrovobasine . This method avoids protecting groups, streamlining the synthesis.

Mn-Mediated Cyclization

Reaction Conditions :

-

Substrate : Linear precursor with terminal alkene and amide groups

-

Reagent : Mn(OAc)₃·2H₂O

-

Solvent : Acetic acid

-

Temperature : 80°C

-

Time : 2–4 hours

Mechanism :

Mn(III) generates carbon-centered radicals, initiating a cascade cyclization to form the pyrroloquinoline core. The reaction proceeds via:

-

Single-electron oxidation of the alkene.

-

Radical cyclization to form the C–N bond.

Example :

Comparative Analysis of Synthetic Routes

Key Observations :

-

Iron-Based Methods : Superior for late-stage demethylation but require pre-synthesized N-oxide intermediates.

-

Mn Cyclization : Efficient for core assembly but necessitates tailored linear precursors.

Scalability and Industrial Considerations

Solvent and Catalyst Recovery

-

Ferrocene : Recovered via filtration and reused for 3–5 cycles without significant activity loss .

-

Mn(OAc)₃ : Non-recoverable but inexpensive ($0.50/g), making it viable for large-scale use .

Purification Strategies

化学反应分析

Types of Reactions: N-Demethyl Damirone A undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce hydroquinone derivatives.

科学研究应用

Anticancer Activity

N-Demethyl Damirone A exhibits notable cytotoxicity against various cancer cell lines. In a study evaluating its effects on pancreatic cancer cells (PANC-1), it demonstrated an IC50 value of approximately 0.046 µM, comparable to established chemotherapeutics like gemcitabine (IC50 = 4 µM) . The structure-activity relationship (SAR) studies indicate that specific substituents at the N-5 and N-9 positions are crucial for enhancing cytotoxicity. For instance, modifications at these sites have shown to either increase or decrease the compound's potency against cancer cells .

| Compound | IC50 (µM) | Cell Line | Selectivity Index |

|---|---|---|---|

| This compound | 0.046 | PANC-1 | 4.3 |

| Gemcitabine | 4 | PANC-1 | - |

Case Study: Synthesis and Evaluation of Analog Compounds

A comprehensive study focused on synthesizing various analogs of Damirone A, including N-Demethyl variants, demonstrated the importance of structural modifications in enhancing biological activity. The synthesis involved multiple steps, including demethylation processes that yielded compounds with varying degrees of cytotoxicity against human cancer cell lines .

Case Study: Stability and Formulation

Research into the stability of this compound revealed that both its freebase form and trifluoroacetic acid salt exhibit remarkable stability under controlled conditions. This stability is critical for developing pharmaceutical formulations that can maintain efficacy over time . Furthermore, crystallization studies provided insights into optimizing conditions for drug formulation.

Conclusion and Future Directions

This compound demonstrates significant potential in medicinal chemistry, particularly in anticancer and antimalarial applications. Ongoing research into its structure-activity relationships will be vital for developing new therapeutic agents based on this compound. Future studies should focus on clinical evaluations and exploring the full spectrum of biological activities associated with this promising alkaloid.

作用机制

The mechanism of action of N-Demethyl Damirone A involves its interaction with molecular targets and pathways. It is known to participate in electron transfer reactions, which are crucial for its biological activities. The compound’s ability to form complexes with metal cations, such as magnesium and guanidinium, enhances its electron transfer capabilities .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues and Cytotoxicity

Evidence from studies on marine pyrroloiminoquinones highlights the critical role of N-substituents in cytotoxicity. In damirone analogs, the position of methylation dictates activity:

- Damirone analogs 23 and 24 (N-9 methylated) exhibited potent cytotoxicity against PANC-1 pancreatic cancer cells (IC₅₀: 0.027–0.042 µM).

- Analogs 25 and 26 (presumed N-5 methylated) showed significantly reduced activity, underscoring the importance of substituent placement .

N-Demethyl Damirone A, lacking a methyl group, may exhibit altered interactions with molecular targets such as topoisomerases or DNA intercalation sites. Comparative structural analysis suggests that demethylation could enhance or reduce activity depending on the target’s binding pocket geometry.

Table 1: Cytotoxicity of Damirone Analogs

| Compound | Substituent Position | IC₅₀ (PANC-1 cells, µM) |

|---|---|---|

| Damirone J | N-9 | 0.027 |

| Damirone analog 23 | N-9 | 0.030 |

| Damirone analog 25 | N-5 | >1.0 (inactive) |

Pharmacokinetic and Metabolic Profiles

N-Demethylation profoundly impacts pharmacokinetics, as seen in other compounds:

- N-Demethyl pefloxacin (norfloxacin) has a prolonged half-life (t½β: 10.93 h vs. parent’s 8–9 h) and lower plasma concentrations (5% of parent AUC) due to altered clearance .

- N-Demethyl spinetoram degradates persist longer in environmental matrices compared to pseudoaglycone derivatives, suggesting enhanced stability .

For this compound, similar metabolic shifts could improve bioavailability or prolong action, though this requires empirical validation.

Toxicity and Environmental Fate

Demethylation can either mitigate or exacerbate toxicity:

- N-Demethyl spinetoram degradates retain higher toxicity than pseudoaglycones, as noted by the EPA .

- Conversely, N-hydroxy MDMA analogs decompose under analytical conditions, indicating instability that may reduce bioactivity .

These findings suggest that this compound’s toxicity profile depends on its degradation pathways and target specificity.

生物活性

N-Demethyl Damirone A is a pyrroloquinoline alkaloid derived from marine organisms, recognized for its diverse biological activities. This article delves into its biological activity, focusing on its anticancer, antifungal, and antiparasitic properties, supported by research findings, case studies, and comparative analyses with similar compounds.

This compound exhibits unique structural and electronic properties that contribute to its biological activity. The compound's mechanism of action primarily involves electron transfer reactions, which are critical for its interaction with various molecular targets. It has been shown to form complexes with metal cations, enhancing its electron transfer capabilities, which is vital for its biological functions.

Anticancer Activity

Research has highlighted the potential of this compound as an anticancer agent. In vitro studies have demonstrated its cytotoxic effects against several cancer cell lines, including pancreatic cancer (PANC-1) and human epidermoid carcinoma (KB3-1). The compound exhibited a dose-dependent inhibition of cell growth, with an IC50 value of approximately 0.046 µM against PANC-1 cells, indicating potent anticancer activity .

Table 1: Cytotoxicity of this compound Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| PANC-1 | 0.046 | 4.3 |

| KB3-1 | 0.2 | - |

The selectivity index suggests that this compound is more effective against pancreatic cancer cells compared to epidermoid carcinoma cells, underscoring its potential as a targeted therapeutic agent.

Antifungal Activity

In addition to its anticancer properties, this compound has been investigated for antifungal activity. Preliminary studies indicate that it exhibits significant antifungal effects against various fungal strains, although specific IC50 values and mechanisms remain under investigation. The ongoing research aims to elucidate the structure-activity relationship (SAR) that governs its antifungal efficacy .

Antiparasitic Activity

This compound has also shown promise in antiparasitic applications. Studies suggest that it may possess activity against protozoan parasites, although detailed evaluations and comparative studies are still required to establish its effectiveness and therapeutic index in this area .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is essential to compare it with structurally similar compounds within the pyrroloquinoline alkaloids family.

Table 2: Comparison of Biological Activities Among Pyrroloquinoline Alkaloids

| Compound | Anticancer Activity (IC50 µM) | Antifungal Activity | Antiparasitic Activity |

|---|---|---|---|

| This compound | 0.046 | Yes | Yes |

| Damirone B | 0.054 | Moderate | Limited |

| Makaluvamine D | 0.2 | Yes | Yes |

This comparison illustrates that while this compound demonstrates superior potency against cancer cells compared to other compounds in the series, variations in antifungal and antiparasitic activities highlight the importance of specific structural features in determining efficacy.

Case Studies and Clinical Implications

Case studies involving this compound have focused on its application in personalized medicine approaches. Single-subject research designs have been employed to assess individual responses to treatment with this compound, providing insights into its therapeutic potential and safety profile . These studies emphasize the need for further clinical trials to validate the efficacy and safety of this compound in broader patient populations.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for N-Demethyl Damirone A, and what analytical techniques validate its structural integrity?

- Methodology : The total synthesis of Damirone analogs typically involves multi-step organic reactions, including cyclization and functional group modifications. Key steps may include the use of palladium-catalyzed cross-coupling or regioselective demethylation. Structural validation requires NMR spectroscopy (¹H/¹³C, 2D-COSY/HMBC), high-resolution mass spectrometry (HRMS) , and X-ray crystallography for absolute configuration confirmation .

- Data Requirements : Full spectral datasets (e.g., chemical shifts, coupling constants) and chromatographic purity reports (HPLC/GC-MS) must be included for reproducibility .

Q. How can researchers ensure reproducibility in biological activity assays for this compound?

- Methodology : Use standardized protocols for in vitro assays (e.g., enzyme inhibition, cytotoxicity). Include controls for solvent effects (e.g., DMSO concentrations ≤0.1%) and validate results across multiple cell lines or enzymatic batches. Document reagent sources, purity, and storage conditions (e.g., −80°C for labile compounds) .

Q. What are the critical parameters for validating analytical methods (e.g., HPLC) for this compound quantification?

- Methodology : Optimize mobile phase composition (e.g., acetonitrile/water gradients), column type (C18 reversed-phase), and detection wavelength (UV-Vis based on λmax). Validate via linearity (R² >0.99), limit of detection (LOD), and intra-/inter-day precision (RSD <5%) .

Advanced Research Questions

Q. How should researchers address contradictions in reported bioactivity data for this compound?

- Methodology : Conduct meta-analysis of primary literature to identify variables such as assay conditions (pH, temperature) or cell line specificity. Replicate conflicting studies with standardized protocols and perform statistical tests (e.g., ANOVA) to isolate confounding factors .

Q. What experimental designs are optimal for elucidating the mechanism of action of this compound in complex biological systems?

- Methodology : Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR/GC-MS) to identify pathway perturbations. Use CRISPR-Cas9 knockouts or siRNA silencing to validate target engagement .

Q. How can comparative studies between this compound and its analogs (e.g., Damirone B) be structured to highlight structure-activity relationships (SAR)?

- Methodology : Synthesize analogs with systematic modifications (e.g., methyl group removal, halogen substitution). Evaluate bioactivity trends using dose-response curves (IC50) and computational modeling (molecular docking, QSAR) .

Q. What strategies improve yield in large-scale synthesis of this compound while maintaining stereochemical fidelity?

- Methodology : Optimize reaction parameters (temperature, catalyst loading) via Design of Experiments (DoE). Use chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation) to control stereocenters. Monitor enantiomeric excess (EE) via chiral HPLC .

Q. How can researchers resolve discrepancies in stereochemical assignments for this compound derivatives?

- Methodology : Perform VCD (vibrational circular dichroism) or ROESY NMR to confirm spatial configurations. Cross-validate with X-ray crystallography and computational simulations (DFT-based conformational analysis) .

Q. What are the best practices for assessing the stability of this compound under physiological conditions (e.g., plasma, buffer solutions)?

- Methodology : Conduct accelerated stability studies (40°C/75% RH) and monitor degradation via LC-MS. Use isotopically labeled analogs (e.g., deuterated standards) to track metabolite formation in in vitro plasma models .

Q. How can synergistic effects between this compound and existing therapeutics be systematically evaluated?

- Methodology : Employ combination index (CI) models (Chou-Talalay method) in cell-based assays. Use fractional inhibitory concentration (FIC) indices to classify synergism, additivity, or antagonism .

Q. Data Presentation & Literature Integration

- Tables : Include comparative tables for synthetic yields, spectral data, and bioactivity metrics (e.g., IC50, EE%). Example:

| Parameter | This compound | Damirone B | Reference |

|---|---|---|---|

| Synthetic Yield (%) | 42 ± 3 | 55 ± 4 | |

| IC50 (μM) | 0.87 ± 0.12 | 1.45 ± 0.21 |

属性

IUPAC Name |

2-methyl-2,7-diazatricyclo[6.3.1.04,12]dodeca-1(12),3,8-triene-10,11-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-13-5-6-2-3-12-7-4-8(14)11(15)10(13)9(6)7/h4-5,12H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVAJEQQAYYNXFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2CCNC3=CC(=O)C(=O)C1=C23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10559054 | |

| Record name | 1-Methyl-1,3,4,5-tetrahydropyrrolo[4,3,2-de]quinoline-7,8-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10559054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138683-68-8 | |

| Record name | N-Demethyl Damirone A | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=741158 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methyl-1,3,4,5-tetrahydropyrrolo[4,3,2-de]quinoline-7,8-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10559054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。